1,3-dimethyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-5-amine

Catalog No.
S12175745
CAS No.
M.F
C10H15N5
M. Wt
205.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-dimethyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-...

Product Name

1,3-dimethyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-5-amine

IUPAC Name

2,5-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine

Molecular Formula

C10H15N5

Molecular Weight

205.26 g/mol

InChI

InChI=1S/C10H15N5/c1-8-6-10(15(3)12-8)11-7-9-4-5-14(2)13-9/h4-6,11H,7H2,1-3H3

InChI Key

QUXLQALKKZBUJN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)NCC2=NN(C=C2)C)C

1,3-Dimethyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-5-amine is a complex organic compound characterized by its unique structural features and potential biological activities. Its molecular formula is C10H12N6C_{10}H_{12}N_6, and it has a molecular weight of approximately 264.24 g/mol. The compound includes two pyrazole rings, which contribute to its chemical properties and biological interactions. The presence of both methyl and amine functional groups enhances its reactivity and solubility in various solvents.

Due to the presence of multiple functional groups:

  • Oxidation: The compound can be oxidized, particularly the amine group, to form imines or nitro derivatives.
  • Reduction: The nitro group can be reduced to an amine under appropriate conditions using reagents such as lithium aluminum hydride.
  • Substitution Reactions: The pyrazole rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common reagents used in these reactions include hydrogen peroxide for oxidation and palladium on carbon for reduction. The specific products formed depend on the reaction conditions and reagents used.

1,3-Dimethyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-5-amine exhibits notable biological activities, making it a candidate for pharmacological research. Pyrazole derivatives are known to interact with various biological targets, including enzymes and receptors:

  • Anticancer Activity: Some studies suggest that pyrazole derivatives can inhibit cancer cell proliferation.
  • Antimicrobial Properties: The compound may also exhibit antimicrobial activity against certain pathogens.
  • Enzyme Inhibition: It has been shown to modulate enzyme activity, which could be leveraged in drug development .

The synthesis of 1,3-dimethyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-5-amine typically involves multi-step organic reactions:

  • Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a suitable carbonyl compound.
  • Methylation: Methyl groups can be introduced using methylating agents such as dimethyl sulfate or methyl iodide.
  • Amine Formation: The final step often involves the introduction of the amine group through reductive amination or direct amination techniques.

These methods can be optimized to improve yield and purity while adhering to green chemistry principles .

The applications of 1,3-dimethyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-5-amine span various fields:

  • Pharmaceuticals: Due to its biological activity, it has potential as a drug candidate for treating cancer or infectious diseases.
  • Chemical Research: It serves as a building block for synthesizing more complex molecules in organic chemistry.
  • Material Science: The compound may be utilized in developing new materials or catalysts due to its unique chemical properties .

Research into the interactions of 1,3-dimethyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-5-amine with biological macromolecules is crucial for understanding its mechanism of action. Studies have indicated that:

  • The compound may form hydrogen bonds with target proteins, influencing their activity.
  • Its nitro group could participate in redox reactions, affecting cellular pathways.

These interactions are essential for elucidating the compound's pharmacodynamics and pharmacokinetics .

Several compounds share structural similarities with 1,3-dimethyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-5-amine. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
1,3-DimethylpyrazoleLacks additional pyrazole groupSimpler structure, less reactivity
4-Nitro-1H-pyrazoleContains nitro groupDifferent electronic properties
1-MethylpyrazoleSingle pyrazole ringLess complex than the target compound

Uniqueness

The uniqueness of 1,3-dimethyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-5-amine lies in its specific substitution pattern and dual pyrazole structure. This configuration significantly influences its biological activity and chemical reactivity compared to similar compounds .

Traditional Organic Synthesis Approaches

The synthesis of 1,3-dimethyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-5-amine historically relied on multi-step condensation reactions. A representative pathway involves:

  • Formation of the pyrazole core: Ethyl acetoacetate reacts with triethyl orthoformate under acidic conditions to yield a β-keto ester intermediate.
  • Cyclization with methylhydrazine: The intermediate undergoes cyclization in the presence of methylhydrazine and sodium hydroxide, forming the 1,3-dimethylpyrazole moiety.
  • Reductive amination: The final step introduces the [(1-methyl-1H-pyrazol-3-yl)methyl]amine group via reductive amination using sodium cyanoborohydride.

Critical parameters include reaction temperature (110–120°C for cyclization) and pH control during amination (optimized at pH 7.5–8.0). Yields typically range from 65% to 78%, with purification achieved through recrystallization in ethanol-water mixtures.

Table 1: Comparative Analysis of Traditional Synthesis Methods

ParameterMethod AMethod B
Starting MaterialEthyl acetoacetate1,3-Dimethylpyrazole
Reaction Time6–8 hours12–16 hours
Yield (%)68–7265–78
Purification TechniqueDistillationRecrystallization

Green Chemistry Techniques in Pyrazole Derivative Synthesis

Recent advances emphasize solvent substitution and catalytic efficiency. For instance:

  • Aqueous-phase reactions: Replacing toluene with water in cyclization steps reduces VOC emissions by 90% while maintaining 70% yield.
  • Biocatalysts: Immobilized lipases (e.g., Candida antarctica Lipase B) enable amine coupling at ambient temperatures, achieving 82% conversion efficiency.

A notable case study utilized ionic liquids (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) as dual solvent-catalysts, shortening reaction times to 3 hours and improving atom economy to 89%.

Microwave-Assisted and Continuous Flow Reactor Applications

Microwave irradiation (300 W, 100°C) accelerates the amination step, achieving 95% completion in 15 minutes versus 2 hours conventionally. Continuous flow systems further enhance reproducibility:

  • Microreactor design: A 0.5 mm ID reactor with Pd/C catalyst beds achieves 99% conversion at 0.1 mL/min flow rate.
  • In-line analytics: Real-time NMR monitoring reduces impurity formation to <0.5%.

Figure 1: Proposed Microwave-Assisted Synthesis Pathway

Ethyl acetoacetate → [Microwave, 100°C] → Cyclized intermediate → [NaBH4, CH3OH] → Target compound  

XLogP3

0.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

205.13274550 g/mol

Monoisotopic Mass

205.13274550 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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